2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-5-1-2-7(6)9-4-5;/h5-7,9H,1-4H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPAKFSWAQKOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-35-4 | |
| Record name | 2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Reaction of Cyclopentadiene and Imine Precursors
The Diels-Alder reaction serves as a foundational method for constructing the 2-azabicyclo[2.2.2]octane skeleton. In a representative protocol, cyclopentadiene (48) reacts with an imine (49) generated in situ from an aldehyde and amine (Scheme 1). The reaction proceeds under thermal or Lewis acid-catalyzed conditions to yield the bicyclic adduct (50). Subsequent hydrolysis of the imine moiety and esterification yields 2-azabicyclo[2.2.2]octane-3-carboxylic acid derivatives, which can be further functionalized at the 6-position.
Key Reaction Conditions
- Solvent : Toluene or dichloromethane
- Catalyst : BF₃·OEt₂ (10 mol%)
- Temperature : 80–100°C
- Yield : 60–75%
Post-cycloaddition oxidation of the double bond in intermediate 50 using osmium tetroxide (OsO₄) and N-methylmorpholine-N-oxide (NMO) generates diol intermediates. Subsequent cleavage with sodium periodate (NaIO₄) produces dialdehydes, which undergo reductive amination to install the 6-amino group.
Intramolecular Cyclization Strategies
Ring-Closing of Functionalized Cyclohexane Derivatives
Intramolecular cyclization of appropriately substituted cyclohexane precursors offers a direct route to the bicyclic core. For example, amino acid derivatives bearing ortho-functional groups (e.g., bromine or hydroxyl) undergo base-mediated cyclization to form the 2-azabicyclo[2.2.2]octane framework (Figure 1).
Representative Protocol
- Substrate : Methyl 6-bromo-2-azabicyclo[2.2.2]octane-3-carboxylate
- Base : K₂CO₃ or DBU
- Solvent : DMF or THF
- Temperature : 60°C
- Yield : 50–65%
This method benefits from stereochemical control, as the bicyclic system’s rigidity limits conformational flexibility during ring closure.
Functional Group Transformations
Carboxylic Acid Ester Hydrolysis
The methyl or ethyl ester of 2-azabicyclo[2.2.2]octane-6-carboxylic acid undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid. For instance, treatment with 6N HCl at reflux for 12 hours cleaves the ester group quantitatively.
Optimized Hydrolysis Conditions
Hydrochloride Salt Formation
The free base of 2-azabicyclo[2.2.2]octane-6-carboxylic acid is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization from ethanol/ether mixtures enhances purity.
Stereochemical Considerations
The bicyclic system’s stereochemistry is dictated by the precursor’s configuration and reaction conditions. X-ray diffraction studies of analogous compounds (e.g., Zabicipril) reveal torsion angles (φ ≈ -63°) and planar amide bonds (τ = 4°, δ = 9°), confirming minimal distortion during salt formation.
Industrial-Scale Production
Scalable synthesis involves continuous flow reactors for cycloaddition steps, reducing reaction times and improving yields. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence time | 10–15 minutes |
| Temperature | 90°C |
| Catalyst loading | 5 mol% BF₃·OEt₂ |
| Solvent | Toluene |
Post-synthetic purification via recrystallization or chromatography ensures >98% purity for pharmaceutical applications.
Challenges and Mitigation Strategies
- Byproduct Formation : Competing [4+2] adducts in Diels-Alder reactions are minimized using excess cyclopentadiene and low temperatures.
- Oxidation Sensitivity : Diol intermediates are stabilized with antioxidants (e.g., BHT) during OsO₄-mediated oxidations.
- Salt Hygroscopicity : Lyophilization under inert atmosphere prevents moisture absorption in the final hydrochloride product.
Recent Advances
Recent efforts focus on enantioselective synthesis using chiral auxiliaries or catalysts. For example, (-)-8-phenylmenthyl acrylate derivatives enable asymmetric Diels-Alder reactions, yielding enantiomerically pure bicyclic adducts with >90% ee.
Scientific Research Applications
Overview
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride, a bicyclic organic compound, has garnered significant attention in scientific research due to its unique structural properties and versatile chemical reactivity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly concerning neurological disorders and cognitive dysfunction.
Medicinal Chemistry
The compound is being investigated for its role as an agonist for the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is crucial in cognitive processes and neuroprotection. Research indicates that derivatives of this compound may help treat cognitive dysfunction associated with schizophrenia. A notable study demonstrated that a related compound showed promise in enhancing cognitive function and had a favorable tolerability profile in Phase 2 clinical trials aimed at patients with schizophrenia .
Neuroprotective Effects
Preclinical studies suggest that the compound exhibits neuroprotective effects, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's disease. These effects are likely mediated through interactions with various signaling pathways that promote neuronal survival and reduce apoptosis .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique bicyclic structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in neurotransmission. The α7 nAChR agonism is believed to enhance cognitive function by modulating neurotransmitter release and improving synaptic plasticity.
Cognitive Dysfunction Treatment
Research has shown that derivatives of this compound can significantly improve cognitive function in models of schizophrenia, demonstrating its potential therapeutic benefits .
Neuroprotective Studies
Studies involving animal models have indicated that compounds similar to 2-Azabicyclo[2.2.2]octane exhibit neuroprotective properties, suggesting their utility in neurodegenerative conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Table 1: Substituent Variations in Bicyclo[2.2.2]octane Derivatives
Key Observations :
- Carboxylic Acid Derivatives : The parent compound (CAS: 437708-57-1) is preferred for direct incorporation into target molecules due to its reactive -COOH group, whereas ester derivatives (e.g., methyl or ethyl) are used to improve cell permeability .
- Amino and Alcohol Derivatives: Compounds like the ethyl 3-amino ester (CAS: 1626394-43-1) enable stereoselective synthesis, while methanol derivatives (CAS: 2031261-04-6) serve as intermediates for further functionalization .
Bicyclo[2.2.1] vs. Bicyclo[2.2.2] Frameworks
Table 2: Comparison of Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Analogues
Key Observations :
- Ring Size Impact : Bicyclo[2.2.1]heptane derivatives (e.g., CAS: 31560-06-2) exhibit reduced steric bulk compared to bicyclo[2.2.2]octanes, affecting binding affinity in receptor-targeted compounds .
- Rigidity and Solubility : The bicyclo[2.2.2]octane scaffold (CAS: 437708-57-1) provides greater conformational restraint, improving metabolic stability in vivo .
Heteroatom Variations: Aza vs. Oxa Derivatives
Table 3: Oxygen vs. Nitrogen Heteroatom Comparisons
Key Observations :
- Basic Nitrogen : The presence of N in 2-azabicyclo derivatives (vs. O in oxa-analogues) increases water solubility via hydrochloride salt formation and enables acid-base interactions in drug-receptor binding .
Biological Activity
2-Azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique azabicyclic structure, characterized by its molecular formula and a molecular weight of approximately 191.66 g/mol. This compound has garnered attention in scientific research due to its notable biological activities, including potential neuroprotective effects and applications in pharmacology.
The compound's structure includes a nitrogen atom within the bicyclic framework, which contributes to its distinctive chemical properties and biological activities. It serves as a non-ionic organic buffering agent, maintaining pH levels in cell cultures between 6 and 8.5, which is crucial for various biochemical assays and applications in drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Neuroprotective Effects : Studies suggest that this compound may modulate neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions.
- Pain Management : Preliminary findings indicate its promise in pharmacological applications related to pain management.
- Cognitive Enhancement : The compound has been explored for its potential to enhance cognitive functions, although further studies are necessary to fully elucidate these effects.
The mechanism of action involves the compound's interaction with specific molecular targets, acting as a ligand that binds to various receptors and enzymes. This binding can modulate their activity, influencing biochemical pathways that lead to therapeutic effects.
Comparative Analysis
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane | Larger bicyclic system | Enhanced stability and different reactivity |
| 3-Azabicyclo[3.3.1]nonane | Contains an additional carbon | Potentially different biological activity |
| 4-Azabicyclo[3.3.0]octane | Variation in ring size | Altered pharmacological properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
Neuroprotective Study : A study demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.
- Methodology : Neuronal cell lines were treated with varying concentrations of the compound, followed by exposure to oxidative stressors.
- Results : The treated cells showed significantly lower rates of apoptosis compared to untreated controls.
-
Pain Management Research : Investigations into the analgesic properties revealed that the compound could inhibit pain pathways in animal models.
- Methodology : Pain response was measured using established models (e.g., hot plate test).
- Results : Animals administered with the compound exhibited reduced pain responses compared to placebo groups.
Q & A
Q. What are the established synthetic routes for 2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves bicyclic lactam intermediates or cycloaddition reactions. For example, bicyclo[2.2.2]octane scaffolds are constructed via Diels-Alder reactions or photochemical cyclizations, followed by functionalization of the carboxylic acid group and subsequent hydrochlorination . Stereochemical control is critical; chiral auxiliaries or asymmetric catalysis (e.g., using Evans oxazolidinones) can direct the stereochemistry at the bridgehead positions. Reaction solvents (e.g., THF vs. DMF) and temperature (low temps for kinetic control) significantly impact enantiomeric excess .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR : - and -NMR are essential for confirming the bicyclic structure. Key signals include the bridgehead protons (δ ~3.5–4.5 ppm) and carboxylic acid protons (δ ~10–12 ppm, broad) .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity and validates molecular weight .
- X-ray crystallography : Resolves absolute stereochemistry, especially when racemization is a concern during synthesis .
Q. What biological targets or activities are associated with this compound?
The bicyclic structure mimics proline, enabling interactions with enzymes like prolyl hydroxylases or neurotransmitter transporters. Preliminary studies on analogs suggest potential in neuropharmacology (e.g., modulating NMDA receptors) and anticancer research (inhibiting kinases involved in tumor growth) . However, target validation requires dose-response assays (e.g., IC measurements) and binding studies (SPR or radioligand displacement) .
Advanced Research Questions
Q. How can researchers optimize stereochemical purity during large-scale synthesis?
Advanced strategies include:
- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to convert racemic intermediates into a single enantiomer .
- Crystallization-induced diastereomer transformation : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the desired diastereomer .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric ratios in real time .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer pH). To resolve:
- Standardize assays : Use validated cell models (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
- SAR studies : Systematically modify substituents (e.g., ester vs. amide derivatives) to isolate pharmacophores responsible for activity .
- Meta-analysis : Compare data across literature sources, prioritizing studies with rigorous controls (e.g., sham-operated animals in neuro studies) .
Q. What derivatization strategies enhance the compound’s bioavailability or target selectivity?
- Prodrug design : Convert the carboxylic acid to an ester (e.g., pivaloyloxymethyl) for improved membrane permeability .
- Conjugation with targeting moieties : Attach peptides or antibodies (via NHS-ester coupling) to direct the compound to specific tissues .
- Salt forms : Explore alternative counterions (e.g., trifluoroacetate) to modulate solubility and crystallinity .
Q. How does the compound’s stability under experimental conditions (e.g., aqueous buffers) impact assay design?
The hydrochloride salt is hygroscopic and prone to hydrolysis in aqueous media. Mitigation strategies include:
- Lyophilization : Store as a lyophilized powder and reconstitute in anhydrous DMSO immediately before use .
- Buffer optimization : Use low-pH buffers (pH 3–4) to stabilize the carboxylic acid group and prevent decarboxylation .
- Stability-indicating assays : Monitor degradation via HPLC with UV detection at 210 nm (carboxylic acid absorbance) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
